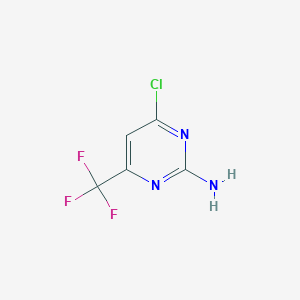
2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine
Cat. No. B095928
Key on ui cas rn:
16097-60-2
M. Wt: 197.54 g/mol
InChI Key: ZLIUVGFJXHOHLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08445408B2
Procedure details


33.4 g (0.186 mol) of 4-hydroxy-6-trifluoromethylpyrimidin-2-ylamine are added in portions (in each case ca. 5 g) to a mixture of 85 ml of phosphorus oxychloride and 47.5 ml of dimethylaniline and the mixture is heated at reflux until the added solid has dissolved. The mixture is then heated at reflux for a further 90 minutes. After cooling, the reaction mixture is added to ice water while observing the safety precautions for phosphorus oxychloride. The aqueous phase is extracted with methylene chloride, the organic phase is separated off and dried with sodium sulfate, and the drying agent is filtered off. Following concentration by evaporation, 47.8 g of a crude mixture are obtained. Following column chromatographic separation with ethyl acetate/heptane as eluent, 8.5 g of 4-chloro-6-trifluoromethylpyrimidin-2-ylamine were obtained (solid, 22% yield, purity 95%).



[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Yield
22%
Identifiers


|
REACTION_CXSMILES
|
O[C:2]1[CH:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[N:5]=[C:4]([NH2:12])[N:3]=1.P(Cl)(Cl)([Cl:15])=O.CN(C)C1C=CC=CC=1>>[Cl:15][C:2]1[CH:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[N:5]=[C:4]([NH2:12])[N:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
33.4 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=NC(=NC(=C1)C(F)(F)F)N
|
Step Two
|
Name
|
|
|
Quantity
|
85 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
47.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C1=CC=CC=C1)C
|
Step Three
[Compound]
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux until the added solid
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
has dissolved
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is then heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for a further 90 minutes
|
|
Duration
|
90 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase is extracted with methylene chloride
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic phase is separated off
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the drying agent is filtered off
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by evaporation, 47.8 g of a crude mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
are obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
column chromatographic separation with ethyl acetate/heptane as eluent
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC(=NC(=C1)C(F)(F)F)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8.5 g | |
| YIELD: PERCENTYIELD | 22% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
